3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring fused with an oxazolidine-2,4-dione core. The m-Tolyloxy acetyl substituent at the pyrrolidine nitrogen introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability. This structural motif is reminiscent of bioactive pyrrolidine-dione derivatives, such as tenuazonic acid and cyclopiazonic acid, which exhibit antibiotic and enzyme-inhibitory activities .
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-11-3-2-4-13(7-11)22-9-14(19)17-6-5-12(8-17)18-15(20)10-23-16(18)21/h2-4,7,12H,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSMQTAVPUENCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings. This can include the acylation of pyrrolidine with m-tolyloxyacetyl chloride, followed by cyclization with oxazolidine-2,4-dione under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.
Mechanism of Action
The mechanism of action of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is not fully understood. its structure suggests it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s oxazolidine-2,4-dione core distinguishes it from analogs like 5-ylidene-3-(1-aryl-pyrrolidine-2,5-dione)-2-thioxo-4-thiazolidinones (), which contain a thiazolidinone ring.
Key Comparison Table 1: Heterocyclic Core Properties
| Compound Class | Core Structure | Electronegativity | Bioactivity Relevance |
|---|---|---|---|
| Oxazolidine-2,4-dione | O-based, planar | Moderate | Enzyme inhibition, herbicidal |
| Thiazolidinone | S-based, less planar | Higher | Antimicrobial, anti-diabetic |
| Pyrrolidine-2,5-dione | Dual carbonyl groups | High | Antibiotic, kinase inhibition |
Substituent Effects
The m-Tolyloxy acetyl group in the target compound contrasts with substituents in analogs such as:
- 1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (): Phenylethyl groups enhance lipophilicity but may reduce metabolic stability compared to acetylated m-Tolyloxy groups.
- 3-(α-Hydroxybenzylidene)pyrrolidine-2,4-diones (): Hydroxybenzylidene substituents facilitate intramolecular hydrogen bonding (e.g., C11–O3: 1.318 Å), stabilizing conformations critical for bioactivity .
The m-Tolyloxy group’s methyl substituent on the phenyl ring may improve π-π stacking interactions in hydrophobic binding pockets compared to unsubstituted aryl groups.
Key Comparison Table 2: Bioactivity Profiles
Biological Activity
3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that integrates a pyrrolidine ring and an oxazolidine-2,4-dione moiety. The presence of the m-tolyloxy group is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds exhibit notable antimicrobial properties. For instance, studies on similar oxazolidine derivatives have demonstrated effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance. The mechanism often involves interference with bacterial protein synthesis, making these compounds valuable in the fight against resistant pathogens .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazole | Staphylococcus spp. | 32 µg/mL | Protein synthesis inhibition |
| 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | E. coli | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Initial studies suggest that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, a related study indicated that certain oxazolidine derivatives showed low toxicity against L929 normal cells while effectively reducing viability in cancerous cells .
Table 2: Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| L929 (normal) | >100 | N/A |
| HeLa (cervical) | 25 | 4 |
| MCF-7 (breast) | 30 | 3.33 |
The biological activity of 3-(1-(2-(m-Tolyloxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is hypothesized to involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to bind to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors.
- Modulation of Cell Signaling Pathways : The compound might influence various signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of oxazolidine derivatives in clinical settings:
- A study involving patients with resistant bacterial infections demonstrated that treatment with an oxazolidine derivative led to significant clinical improvement and reduction in bacterial load.
- In vitro studies on cancer cell lines treated with the compound revealed a dose-dependent increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
